

# An In-depth Technical Guide to 4'-Ethylacetophenone (CAS: 937-30-4)

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## Compound of Interest

Compound Name: 4'-Ethylacetophenone

Cat. No.: B057664

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This document provides a comprehensive technical overview of **4'-Ethylacetophenone**, a key aromatic ketone intermediate. It covers its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in the synthesis of pharmacologically relevant compounds.

## Chemical Identity and Physical Properties

**4'-Ethylacetophenone**, also known as p-ethylacetophenone, is a clear, colorless to pale yellow liquid.<sup>[1]</sup> It is an aromatic ketone that is widely used as a versatile intermediate and building block in organic synthesis.<sup>[2]</sup>

Table 1: Physicochemical Properties of **4'-Ethylacetophenone**

Property	Value	Reference(s)
CAS Number	937-30-4	[2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O	[2]
Molecular Weight	148.20 g/mol	[2]
Appearance	Clear colorless to pale yellow liquid/oil	[2][3]
Melting Point	-20.6 °C	[3][4]
Boiling Point	125 °C at 20 mmHg; 116-117 °C at 15 Torr	[4][5]
Density	0.993 g/mL at 25 °C	[3][4]
Refractive Index (n <sub>20</sub> /D)	1.5293	[3][4]
Flash Point	91 °C (195.8 °F) - closed cup	[4]
Water Solubility	Not miscible or difficult to mix	[1][3]
Solubility	Soluble in alcohol, Chloroform (Slightly), Ethyl Acetate (Slightly)	[1][3]
InChI Key	NODGRWCMFMEGJH-UHFFFAOYSA-N	[4]
Canonical SMILES	<chem>CCC1=CC=C(C=C1)C(=O)C</chem>	[5]

## Spectroscopic Data

The structural identity of **4'-Ethylacetophenone** is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for **4'-Ethylacetophenone**

Technique	Key Data Points	Reference(s)
$^1\text{H}$ NMR	$\delta$ (ppm): 7.87 (d), 7.27 (d), 2.70 (q), 2.56 (s), 1.25 (t)	[6]
IR (Infrared)	Key Stretches ( $\text{cm}^{-1}$ ): ~3030 (aromatic C-H), ~2900 (alkyl C-H), ~1655 (C=O, ketone)	[7]
Mass Spec (EI)	m/z: 148 (M <sup>+</sup> ), 133, 105, 77, 43	[1][8]

## Experimental Protocols for Spectroscopic Analysis

While specific instrument parameters can vary, general protocols for obtaining spectroscopic data are as follows:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **4'-Ethylacetophenone** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), and placed in an NMR tube.  $^1\text{H}$  NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[9][10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: A thin film of neat liquid **4'-Ethylacetophenone** is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[3] The spectrum is recorded using an FTIR spectrometer.
- Mass Spectrometry (MS): Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[7][11] The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer, where it is fragmented and detected.

## Synthesis of 4'-Ethylacetophenone

**4'-Ethylacetophenone** is commonly synthesized via the Friedel-Crafts acylation of ethylbenzene. This electrophilic aromatic substitution reaction involves the reaction of ethylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride ( $\text{AlCl}_3$ ).[2][12]

## Detailed Experimental Protocol: Friedel-Crafts Acylation

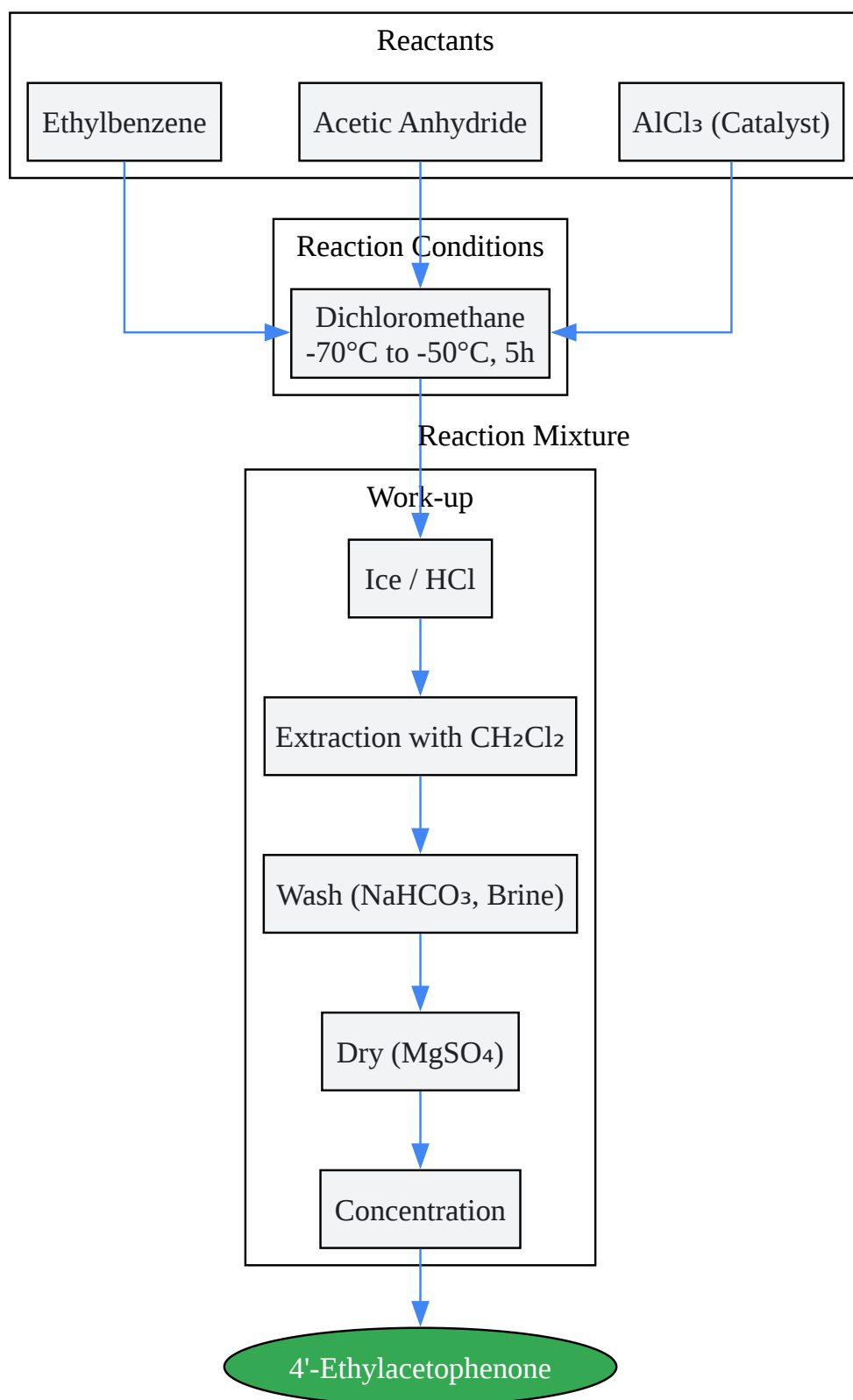
This protocol describes the synthesis of **4'-Ethylacetophenone** from ethylbenzene and acetic anhydride.<sup>[13]</sup>

Materials and Equipment:

- Three-neck round-bottom flask
- Magnetic stir bar and stir plate
- Dropping funnel
- Condenser with a drying tube
- Ice bath
- Ethylbenzene
- Acetic anhydride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hydrochloric acid ( $\text{HCl}$ )
- Ice
- Separatory funnel
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator

Procedure:

- Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser protected by a drying tube.
- Charge the flask with a solution of ethylbenzene (e.g., 10.6 g, 99.85 mmol) in dichloromethane (100 mL).
- Cool the flask to -70 °C using a dry ice/acetone bath.
- To the chilled and stirred solution, carefully add anhydrous aluminum chloride (27 g, 202.49 mmol) in portions.
- Prepare a solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) and add it to the dropping funnel.
- Add the acetic anhydride solution dropwise to the reaction mixture over 3 hours, ensuring the internal temperature is maintained at -70 °C.[13]
- After the addition is complete, allow the reaction to stir for an additional 2 hours at a temperature between -70 and -50 °C.[13]
- Quench the reaction by slowly and carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL).[13]
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude **4'-Ethylacetophenone**.
- The product can be further purified by vacuum distillation.



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Caption: Friedel-Crafts acylation workflow for the synthesis of **4'-Ethylacetophenone**.

# Applications in Drug Development and Organic Synthesis

**4'-Ethylacetophenone** is a valuable precursor for the synthesis of more complex molecules, particularly chalcones, which are intermediates in the biosynthesis of flavonoids.[\[14\]](#)[\[15\]](#)

## Synthesis of Chalcones

Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde derivative.[\[8\]](#)

This protocol describes the synthesis of a chalcone from **4'-Ethylacetophenone** and a substituted benzaldehyde.[\[16\]](#)

Materials and Equipment:

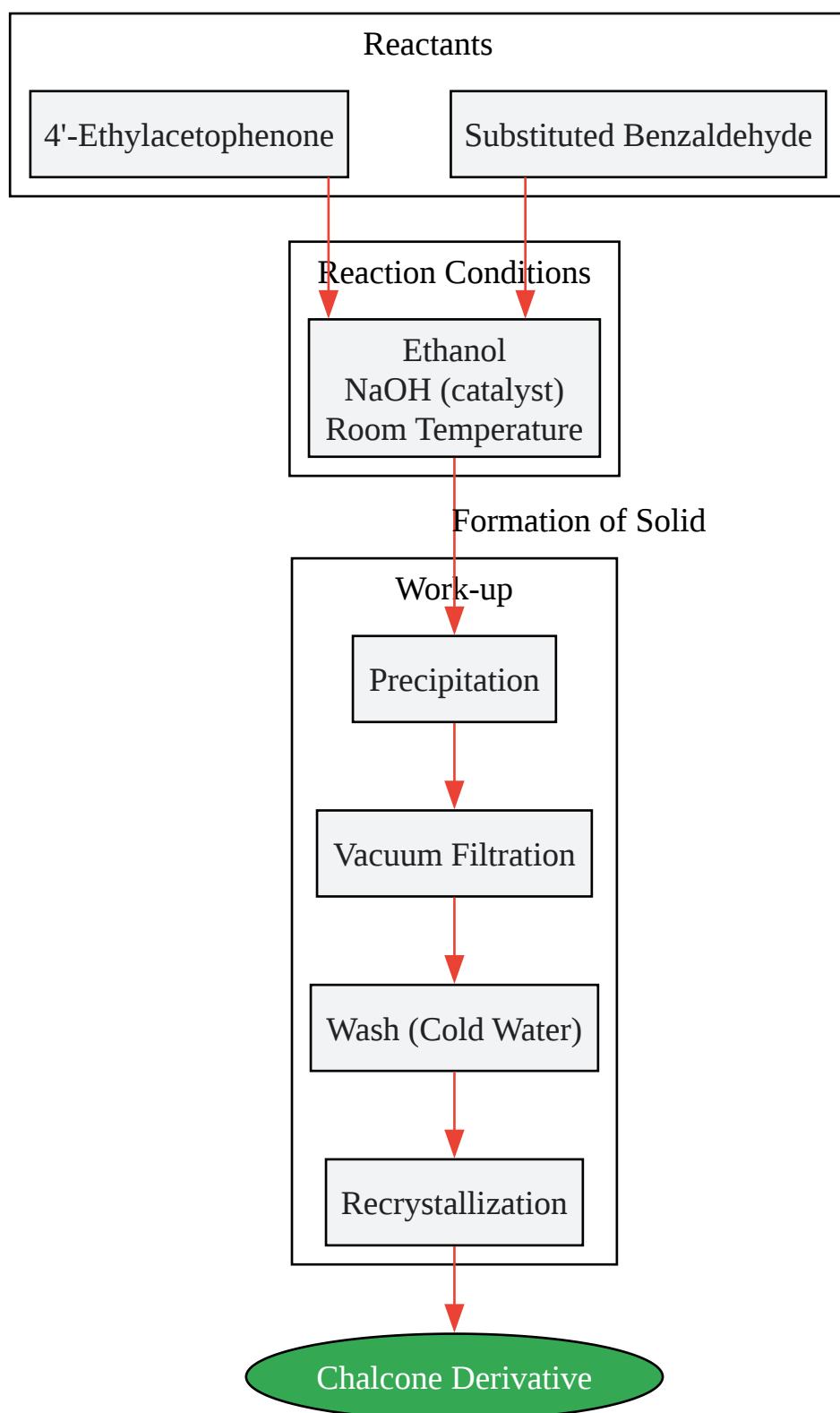
- Erlenmeyer flask
- Magnetic stir bar and stir plate
- **4'-Ethylacetophenone**
- Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde)
- 95% Ethanol
- 15 M Sodium hydroxide (NaOH) solution
- Ice-cold deionized water
- Beaker
- Buchner funnel and filter flask

Procedure:

- In a 50 mL Erlenmeyer flask, combine **4'-Ethylacetophenone** (approx. 0.005 mol) and the substituted benzaldehyde (approx. 0.005 mol).

- Add 4 mL of 95% ethanol and a magnetic stir bar. Stir the mixture until all solids are dissolved. Gentle warming may be necessary, but the solution should be cooled to room temperature before proceeding.[\[16\]](#)
- Add 0.5 mL of 15 M sodium hydroxide solution to the mixture and continue stirring.[\[16\]](#)
- Stir until a solid precipitate forms.
- Add 10 mL of ice-cold deionized water to the flask and break up the solid mass with a spatula.[\[16\]](#)
- Transfer the mixture to a beaker, using an additional 5 mL of ice-cold water for rinsing.
- Collect the crude chalcone product by vacuum filtration and wash with cold water.
- The product can be further purified by recrystallization from a suitable solvent, such as ethanol.





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Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

## Flavonoid Synthesis

Chalcones serve as crucial precursors for the synthesis of flavonoids, a diverse class of polyphenolic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[14][15] The synthesis of the flavonoid core is typically achieved through the oxidative cyclization of the chalcone intermediate.[17] This makes 4'-

**Ethylacetophenone** a valuable starting material for accessing novel flavonoid analogues for drug discovery research.

## Safety and Handling

**4'-Ethylacetophenone** is a combustible liquid and should be handled with appropriate safety precautions.[4]

- **Handling:** Keep away from open flames, hot surfaces, and sources of ignition.[16] Avoid breathing mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation.
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly closed container.[16]
- **Incompatibilities:** Incompatible with strong oxidizing agents and strong bases.[16]
- **Toxicology:** The toxicological properties have not been fully investigated.[16] However, read-across data from similar compounds like 4'-methylacetophenone suggests that it is not genotoxic.[12]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

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